molecular formula C10H19NO2 B027487 (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate CAS No. 104553-43-7

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

Cat. No.: B027487
CAS No.: 104553-43-7
M. Wt: 185.26 g/mol
InChI Key: ATXGOHFUKJHAJB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Butyl Group Introduction to Pyrroles : The application of tert-butyl acetate for introducing butyl groups into pyrroles with negative substituents using strong acids illustrates the compound's usefulness in modifying pyrrole structures, which are core components in various pharmaceuticals and organic materials (Treibs & Schulze, 1970).

  • Chiral Intermediate Synthesis : (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate plays a crucial role in the stereoselective synthesis of chiral intermediates, such as in the production of batzelladines A and B, showcasing its importance in creating bioactive compounds with defined stereochemistry (Guo et al., 2017).

  • Catalytic Hydrogenation and Cyclization : The compound is instrumental in the catalytic hydrogenation and cyclization processes to produce azabicyclo[3.2.0]heptan-7-ones from pyrrole, underlining its utility in constructing complex cyclic structures from simpler pyrrole units (Gilchrist, Lemos, & Ottaway, 1997).

  • Radical Cyclization of 1,6-Dienes : Demonstrates an efficient method for the preparation of pyrrolidinones, a critical component in pharmaceuticals, through radical cyclization, highlighting the versatility of tert-butyl peroxybenzoate as an oxidant in organic synthesis (Qin et al., 2020).

Catalysis and Material Science

  • Catalytic Activity in Acylation Chemistry : Studies on polymethacrylates containing a 4-amino-pyridyl derivative covalently attached demonstrate the compound's role in enhancing catalytic efficiency in acylation reactions, which are fundamental in pharmaceutical synthesis and material processing (Mennenga et al., 2015).

  • Enantioselective Cyclization : The compound is key in the enantioselective cyclization to produce substituted pyrrolidines, highlighting its role in synthesizing chiral molecules which are crucial for developing drugs with targeted activity and reduced side effects (Chung et al., 2005).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name

tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXGOHFUKJHAJB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455761
Record name tert-Butyl [(2S)-pyrrolidin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104553-43-7
Record name tert-Butyl [(2S)-pyrrolidin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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